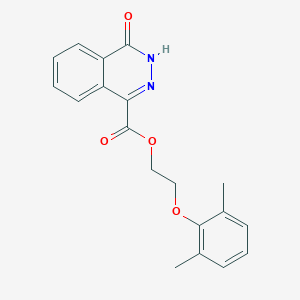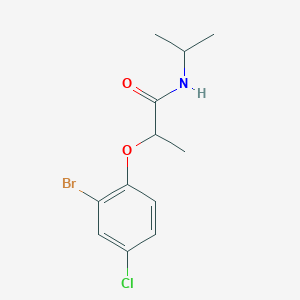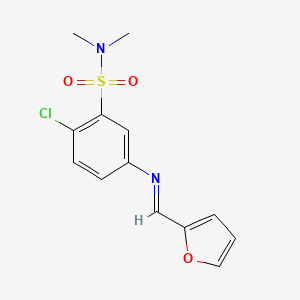![molecular formula C16H22N4O2S B7562241 N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of organic compounds known as benzylamines and is synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide is not fully understood. However, it is believed to exert its antimicrobial activity through the inhibition of bacterial and fungal cell wall synthesis. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide is its potent antimicrobial and anti-inflammatory activities. This makes it a valuable tool for researchers studying the mechanisms of bacterial and fungal infections, as well as inflammatory diseases. However, its complex synthesis method and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the use of N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide in scientific research. One potential direction is the development of new antimicrobial agents based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, the development of more efficient and cost-effective synthesis methods may increase its availability for researchers.
In conclusion, this compound is a chemical compound with potential therapeutic applications in the fields of antimicrobial and anti-inflammatory research. Its complex synthesis method and limited availability may be a limitation for some researchers, but its potent activities make it a valuable tool for studying the mechanisms of bacterial and fungal infections, as well as inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide involves a multi-step reaction process. The first step involves the condensation of 2-bromo-N-(benzyl)acetamide with sodium 2-propylthio-5-oxo-1,2,4-triazole-3-carboxylate to form N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide. This intermediate product is then subjected to a reaction with tert-butyl acrylate to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide has shown promising results in various scientific research applications. It has been found to exhibit potent antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to possess anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-10-20-15(22)18-19-16(20)23-13(4-2)14(21)17-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXOEYIQXVTFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NN=C1SC(CC)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)

![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)


![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)